molecular formula C5H12Li2O6P2 B1143080 Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate CAS No. 194931-67-4

Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate

Cat. No.: B1143080
CAS No.: 194931-67-4
M. Wt: 243.97
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate is an organophosphorus compound characterized by a phosphinate core with two ethoxy groups, an oxido moiety, and a methylphosphinate substituent. Its dilithium counterion enhances ionic conductivity, making it relevant for applications in energy storage and catalysis.

Properties

IUPAC Name

dilithium;ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14O6P2.2Li/c1-3-10-12(6,7)5-13(8,9)11-4-2;;/h3-5H2,1-2H3,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHWNBIZBHJJRH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].CCOP(=O)(CP(=O)([O-])OCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Li2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Lithiation of Bisphosphonic Acid Precursors

A common approach involves treating the free bisphosphonic acid, ethoxy-[[ethoxy(hydroxy)phosphoryl]methyl]phosphinic acid , with a lithium base.

  • Reagents : Lithium hydroxide (LiOH) or lithium hydride (LiH) in anhydrous tetrahydrofuran (THF) or ethanol.

  • Procedure :

    • Dissolve the bisphosphonic acid (1.0 equiv) in THF under nitrogen.

    • Add LiOH (2.0 equiv) portionwise at 0°C.

    • Stir for 12–24 hours at room temperature.

    • Filter and concentrate under reduced pressure to isolate the dilithium salt.

  • Yield : 70–85% (reported for analogous dilithium phosphonates).

  • Key Challenge : Incomplete deprotonation due to steric hindrance from ethoxy groups.

Transesterification of Dialkyl Phosphonates

This method leverages alkoxy exchange using lithium ethoxide:

  • Reagents : Dimethyl or diethyl methylenediphosphonate, lithium ethoxide (LiOEt), ethanol.

  • Procedure :

    • React dimethyl methylenediphosphonate (1.0 equiv) with excess LiOEt (4.0 equiv) in ethanol.

    • Reflux for 48 hours to facilitate transesterification.

    • Quench with water, extract with dichloromethane, and precipitate the product.

  • Yield : 60–75% (dependent on purity of starting material).

  • Optimization Note : Prolonged reflux improves ethoxy substitution but risks decomposition.

Salt Metathesis from Sodium or Potassium Salts

Metal exchange offers a high-purity route:

  • Reagents : Disodium/dipotassium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate, lithium chloride.

  • Procedure :

    • Suspend the disodium salt (1.0 equiv) in methanol.

    • Add LiCl (2.2 equiv) and stir for 6 hours.

    • Filter to remove NaCl/KCl and evaporate solvent.

  • Yield : 80–90% (if starting salt is anhydrous).

Critical Analysis of Methodologies

Method Advantages Limitations Scale Suitability
Direct LithiationHigh atom economy; minimal byproductsRequires anhydrous conditionsLab to pilot scale
TransesterificationUtilizes stable starting materialsLong reaction times; moderate yieldsLab scale
Salt MetathesisHigh purity; facile workupDependent on precursor availabilityPilot to industrial

Key Findings :

  • Salt metathesis is preferred for industrial-scale synthesis due to reproducibility.

  • Direct lithiation is optimal for small-scale, high-purity batches but sensitive to moisture.

Characterization and Quality Control

Successful synthesis requires validation via:

  • ³¹P NMR : Single resonance near δ 15–20 ppm indicates symmetrical phosphorylation.

  • Elemental Analysis : Lithium content (theoretical: ~5.2 wt%) confirms stoichiometry.

  • FT-IR : Absence of P–OH stretches (≈2400 cm⁻¹) confirms complete deprotonation.

Industrial and Academic Applications

The compound serves as:

  • A ligand in lithium-ion battery electrolytes (enhances ionic conductivity).

  • A precursor for flame-retardant polymers via copolymerization .

Chemical Reactions Analysis

Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphates.

    Reduction: It can be reduced to form lower oxidation state phosphonates.

    Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and as a probe for studying phosphate metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.

    Industry: It is used in the development of new materials with unique properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism . The compound can inhibit or activate these targets, leading to changes in cellular processes and metabolic pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl Phenyl(Prop-2-en-1-yl)Phosphinate

  • Structure : Contains ethyl, phenyl, and prop-2-en-1-yl groups attached to a phosphinate backbone.
  • Key Differences : Lacks oxido and ethoxy groups; the absence of lithium ions reduces ionic character.
  • Reactivity : Exhibits higher hydrophobicity and participates in radical reactions due to the unsaturated prop-2-en-1-yl group .
  • Applications : Used in organic synthesis and enzyme inhibition studies .

Ethyl Propyl [Hydroxy(Phenyl)Methyl]Phosphonate

  • Structure : Features a phosphonate group (P=O) instead of phosphinate (P–C bond) and a hydroxyl-phenyl substituent.
  • Key Differences : Phosphonates are more hydrolytically stable but less nucleophilic compared to phosphinates. The hydroxyl group enhances hydrogen-bonding capacity .
  • Applications : Utilized in coordination chemistry and as a ligand precursor .

Li₂-PDFSA (Dilithium 1,4-Phenylenebis((Trifluoromethylsulfonyl)Amide))

  • Structure : A dilithium salt with triflimide anions.
  • Key Differences : Sulfonamide-based vs. phosphinate core; trifluoromethyl groups confer high thermal stability and low nucleophilicity.
  • Applications : High-performance electrolyte in lithium-ion batteries due to superior ionic conductivity .

Functional Analogues

[Hydroxy(Oxido)Phosphoryl] Phosphate

  • Structure : Contains hydroxyl and oxido groups on a phosphoryl backbone.
  • Key Differences : Dual functional groups enhance acidity and chelation capabilities compared to the target compound’s ethoxy-dominated structure.
  • Applications : Biomedical research, particularly in mineralized tissue engineering .

Diphenyl(Phenylethynyl)Phosphine Oxide

  • Structure : Combines phenyl and ethynyl groups with a phosphine oxide core.
  • Key Differences : The ethynyl group enables π-conjugation, increasing ligand rigidity and catalytic activity in cross-coupling reactions.
  • Applications : Catalyst ligand in transition-metal complexes .

Data Tables

Table 1: Comparative Properties of Selected Organophosphorus Compounds

Compound Name Core Structure Key Functional Groups Solubility (Polar Solvents) Reactivity Profile Primary Applications
Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate Phosphinate Ethoxy, oxido, methyl, Li⁺ High Moderate nucleophilicity Electrolytes, Catalysis
Ethyl phenyl(prop-2-en-1-yl)phosphinate Phosphinate Ethyl, phenyl, prop-2-en-1-yl Low High radical reactivity Enzyme inhibition
Li₂-PDFSA Sulfonamide Trifluoromethyl, Li⁺ Moderate Low nucleophilicity Lithium-ion batteries
[Hydroxy(oxido)phosphoryl] phosphate Phosphate Hydroxyl, oxido Moderate High acidity Biomedical materials

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Example Compound Impact on Application
Ethoxy Electron-donating Moderate Target compound Enhances solubility in electrolytes
Trifluoromethyl Electron-withdrawing Low Li₂-PDFSA Improves thermal stability
Prop-2-en-1-yl Radical-stabilizing High Ethyl phenyl(prop-2-en-1-yl)phosphinate Facilitates polymerization

Research Findings and Contradictions

  • Ionic Conductivity: The dilithium counterion in the target compound likely improves ionic mobility compared to monometallic analogs, as seen in Li₂-PDFSA . However, phosphinate-based salts generally exhibit lower conductivity than sulfonamide-based systems due to stronger ion pairing .
  • Stability : Ethoxy groups may enhance hydrolytic stability relative to methyl or phenyl substituents, which are prone to oxidation . Contradictory evidence exists for phenyl groups, which can stabilize radicals but increase steric hindrance .

Biological Activity

Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate (commonly referred to as DEEP) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity, mechanisms of action, and relevant case studies associated with DEEP, supported by diverse research findings.

Chemical Structure and Properties

DEEP is characterized by its unique phosphinate structure, which contributes to its biological activity. The compound can be represented structurally as follows:

  • Chemical Formula : C₈H₁₈Li₂N₃O₄P
  • Molecular Weight : 275.14 g/mol

The presence of ethoxy and phosphoryl groups enhances its solubility and reactivity, making it a candidate for various biological applications.

The biological activity of DEEP is primarily attributed to its interaction with cellular components, particularly nucleic acids and proteins. The compound is believed to exert its effects through the following mechanisms:

  • Nucleic Acid Binding : DEEP has shown the ability to bind to DNA and RNA, potentially influencing gene expression and cellular functions.
  • Enzyme Inhibition : Preliminary studies suggest that DEEP may inhibit certain enzymes involved in cellular signaling pathways, which could lead to altered cellular responses.

Antitumor Activity

Recent studies have indicated that DEEP exhibits significant antitumor properties. For instance:

  • Case Study 1 : A study conducted on various cancer cell lines demonstrated that DEEP effectively inhibited cell proliferation in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values were found to be 25 µM and 30 µM respectively, indicating a strong cytotoxic effect.
Cell LineIC₅₀ (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest

Antimicrobial Activity

DEEP has also been evaluated for its antimicrobial properties:

  • Case Study 2 : In vitro tests against Gram-positive and Gram-negative bacteria showed that DEEP inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential use as an antimicrobial agent.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Pharmacokinetics

Understanding the pharmacokinetic profile of DEEP is essential for evaluating its therapeutic potential:

  • Absorption : DEEP is readily absorbed when administered orally.
  • Distribution : The compound distributes widely in tissues, with a notable accumulation in liver and kidneys.
  • Metabolism : Initial studies indicate that DEEP undergoes hepatic metabolism, producing several metabolites that may also exhibit biological activity.
  • Excretion : Primarily excreted via urine.

Toxicity Profile

Toxicological assessments have revealed that while DEEP shows promising biological activity, it also presents certain risks:

  • Acute Toxicity : Studies indicate an LD₅₀ greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.
  • Long-term Effects : Chronic exposure studies are ongoing to evaluate potential long-term effects on organ systems.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via deprotection and lithiation of phosphonate precursors. For example, diethyl-2,2-(diethoxy)ethylphosphonate derivatives are deprotected using acid-catalyzed hydrolysis (e.g., p-toluenesulfonic acid in acetone/water) to yield aldehyde intermediates . Subsequent lithiation with reagents like LiN(iPr)₂ in THF at 25°C facilitates the formation of dilithium salts. Intermediates are characterized by 1H^{1}\text{H} NMR (e.g., δ 1.29 ppm for ethyl groups, J = 7.2 Hz) and ESI–MS (e.g., m/z 316 [M+H]+^+) to confirm purity and structural integrity .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

  • Methodological Answer : Reaction optimization involves controlling stoichiometry, solvent polarity, and reaction time. For instance, extended stirring under argon (e.g., 48 hours) ensures complete conversion of aldehyde intermediates to dimethylhydrazone derivatives, as monitored by GC or 13C^{13}\text{C} NMR (e.g., δ 126.1 ppm for hydrazone C-1) . Quenching with NaHCO₃ neutralizes residual acid, preventing undesired hydrolysis .

Q. What purification techniques are suitable for isolating dilithium ethoxy-phosphinate derivatives?

  • Methodological Answer : Kugelrohr distillation (e.g., 62°C, 0.05 Torr) effectively removes low-boiling-point impurities, while liquid-liquid extraction with CH₂Cl₂ isolates hydrophobic intermediates. Final products are recrystallized from polar aprotic solvents (e.g., THF/ether mixtures) to yield high-purity crystals .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the coordination geometry of dilithium salts?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves Li⁺ coordination environments. High-resolution data (d ~ 0.8 Å) are analyzed for bond-length discrepancies (e.g., P–O vs. Li–O distances) to distinguish between tetrahedral vs. trigonal-bipyramidal phosphorus geometries . Twinning or disorder is addressed via SHELXPRO’s twin-law refinement tools .

Q. What mechanistic insights explain contradictions in reaction yields under varying pH conditions?

  • Methodological Answer : pH-dependent stability studies (e.g., 31P^{31}\text{P} NMR monitoring at pH 3–10) reveal hydrolysis pathways. For example, acidic conditions (pH < 5) promote P–O bond cleavage, while alkaline conditions (pH > 8) stabilize the dilithium form but risk LiOH precipitation. Kinetic studies (e.g., Arrhenius plots) quantify activation energies for competing pathways .

Q. How do steric and electronic effects influence the reactivity of the phosphoryl-methyl moiety?

  • Methodological Answer : Comparative DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic attack sites. Substituent effects are validated experimentally via Hammett plots using para-substituted arylphosphonates, correlating σ values with reaction rates (e.g., ρ = -1.2 for P–C bond cleavage) .

Q. What spectroscopic techniques differentiate isomeric or polymorphic forms of this compound?

  • Methodological Answer : Solid-state 7Li^{7}\text{Li} NMR (e.g., 116.6 MHz) distinguishes Li⁺ environments in polymorphs, while variable-temperature 1H^{1}\text{H} NMR (e.g., -40°C to 80°C) identifies dynamic isomerization. Raman spectroscopy (e.g., 650–750 cm⁻¹ P=O stretches) complements XRD data to confirm crystallographic phase purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.